molecular formula C25H24N6O4 B11561836 N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11561836
M. Wt: 472.5 g/mol
InChI Key: LMIOIIWSXVBINX-UHFFFAOYSA-N
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Description

N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzotriazole ring, a morpholine ring, and a nitrobenzamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazole ring.

    Introduction of the Nitro Group: Nitration of the benzotriazole intermediate using nitric acid or a nitrating mixture.

    Attachment of the Morpholine Ring: This step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the benzotriazole intermediate.

    Final Coupling: The final step involves coupling the nitrobenzamide group to the morpholine-substituted benzotriazole under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[6-METHYL-2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE: Similar structure but lacks the morpholine ring.

    2-(2-HYDROXY-5-METHYLPHENYL)BENZOTRIAZOLE: Contains a benzotriazole ring with a hydroxy group instead of a nitro group.

    4-(DICYANOMETHYLENE)-2-METHYL-6-(4-DIMETHYLAMINOSTYRYL)-4H-PYRAN: Different core structure but similar functional groups.

Properties

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C25H24N6O4/c1-16-3-5-18(6-4-16)30-27-22-13-17(2)21(15-23(22)28-30)26-25(32)20-14-19(31(33)34)7-8-24(20)29-9-11-35-12-10-29/h3-8,13-15H,9-12H2,1-2H3,(H,26,32)

InChI Key

LMIOIIWSXVBINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5)C

Origin of Product

United States

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